molecular formula C21H17N5O B608364 KO-947

KO-947

Cat. No.: B608364
M. Wt: 355.4 g/mol
InChI Key: ODIUJYZERXVGEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

KO947 is an ERK inhibitor (IC50 = <50 nM for ERK2). It is greater than 50-fold selective for ERK over a panel of 450 kinases. KO947 reduces phosphorylation of the ERK target p90 ribosomal S6 kinase (RSK) in A375 cancer cells containing constitutively active B-RAFV600E with an IC50 value of less than 250 nM. It inhibits proliferation of A375 cells, as well as mutant K-Ras-expressing HCT116 and H358 cancer cell lines (IC50s = 50-250 nM for all).
KO-947 is a potent and selective ERK inhibitor with slow dissociation kinetics. This compound showed potent inhibition of ERK signaling pathways and proliferation of tumor cells exhibiting dysregulation of MAPK pathway, including mutations in BRAF, NRAS or KRAS. This compound also inhibits MAPK signaling and cell proliferation in preclinical models that are resistant to BRAF and MEK inhibitors. This compound induces tumor regressions in BRAF or RAS mutated tumor models as well as in tumor models lacking BRAF/RAS mutations but characterized by other dysregulation of the MAPK pathway.

Mechanism of Action

KO-947, also known as “6-benzyl-3-pyridin-4-yl-5,8-dihydro-1H-pyrazolo[4,3-g]quinazolin-7-one” or “6-benzyl-3-(pyridin-4-yl)-5,6-dihydro-1H-pyrazolo[4,3-g]quinazolin-7(8H)-one”, is a potent and selective inhibitor of ERK1/2 kinases . This compound has shown promising results in preclinical studies for the treatment of tumors with dysregulation of the MAPK pathway .

Target of Action

This compound primarily targets the ERK1/2 kinases, which are the final node in the MAPK signaling pathway . These kinases play a crucial role in cellular proliferation and survival .

Mode of Action

This compound inhibits ERK1/2 kinases, blocking ERK signaling and proliferation of tumor cells exhibiting dysregulation of MAPK pathway signaling, including mutations in BRAF, NRAS, or KRAS . The compound demonstrates an extended duration of action and high potency in cellular engagement, leading to sustained pathway inhibition both in vitro and in vivo .

Biochemical Pathways

This compound affects the MAPK/ERK pathway, a major driver of malignant progression, particularly in cancers arising from mutations in RAS, BRAF, and NF1 . By inhibiting ERK1/2 kinases, this compound blocks the signaling and proliferation of tumor cells exhibiting dysregulation of this pathway .

Pharmacokinetics

These properties allow for optimal antitumor activity with intermittent dosing, suggesting a potential therapeutic window with flexible administration .

Result of Action

This compound profoundly suppresses ERK signaling for up to five days after a single dose and induces regressions in RAS- and RAF-mutant melanoma, NSCLC, and pancreatic cancer models . It also shows effectiveness in patient-derived xenograft (PDX) models, with activity observed in colorectal, gastric, and cervical carcinomas, as well as in tumors with other MAPK pathway dysregulations .

Action Environment

The environment can influence the action, efficacy, and stability of this compound. For instance, an unexpected stability issue was encountered during the formulation development of this compound injectable drug products due to the heterogeneous liquid freezing process of the formulated solution at −20°C . This issue was overcome by designing a lyophilized product .

Biochemical Analysis

Biochemical Properties

KO-947 is a 10nM inhibitor of ERK with at least 50-fold selectivity against a panel of 450 kinases . It blocks ERK signaling and proliferation of tumor cells exhibiting dysregulation of MAPK pathway signaling, including mutations in BRAF, NRAS or KRAS, at low nanomolar concentrations .

Cellular Effects

This compound has significant inhibitory effects on ERK with high selectivity and is effective in blocking the proliferation of tumor cells with MAPK pathway dysregulation, including those with BRAF, NRAS, or KRAS mutations . It demonstrates an extended duration of action and high potency in cellular engagement, leading to sustained pathway inhibition both in vitro and in vivo .

Molecular Mechanism

This compound blocks ERK signaling and proliferation of tumor cells exhibiting dysregulation of MAPK pathway signaling, including mutations in BRAF, NRAS or KRAS, at low nanomolar concentrations . It is differentiated from other published ERK inhibitors by an extended residence time and high potency in cell engagement that translate into prolonged pathway inhibition in vitro and in vivo .

Temporal Effects in Laboratory Settings

In cell-line derived xenograft studies, this compound profoundly suppresses ERK signaling for up to five days after a single dose . It induces regressions in RAS- and RAF-mutant melanoma, NSCLC and pancreatic cancer models on administration schedules ranging from daily to weekly . Intermittent dosing enables comparable antitumor activity at reduced dose-intensity .

Dosage Effects in Animal Models

In xenograft models, this compound significantly suppresses ERK signaling and induces tumor regression in various cancer types, including melanoma, non-small cell lung cancer (NSCLC), and pancreatic cancer . The compound also shows effectiveness in patient-derived xenograft (PDX) models, with activity observed in colorectal, gastric, and cervical carcinomas, as well as in tumors with other MAPK pathway dysregulations .

Metabolic Pathways

This compound is involved in the RAS/RAF/MEK pathway, one of the most important signaling cascades that controls cellular proliferation and survival . It inhibits ERK, the final node in the MAPK signaling pathway .

Properties

IUPAC Name

6-benzyl-3-pyridin-4-yl-5,8-dihydro-1H-pyrazolo[4,3-g]quinazolin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O/c27-21-23-18-11-19-17(20(25-24-19)15-6-8-22-9-7-15)10-16(18)13-26(21)12-14-4-2-1-3-5-14/h1-11H,12-13H2,(H,23,27)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODIUJYZERXVGEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC3=C(C=C2NC(=O)N1CC4=CC=CC=C4)NN=C3C5=CC=NC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.